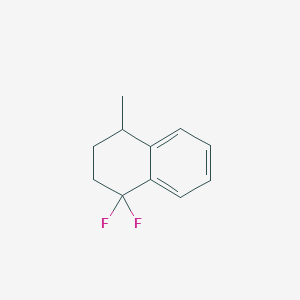

1,1-Difluoro-4-methyl-1,2,3,4-tetrahydronaphthalene

Description

Properties

IUPAC Name |

4,4-difluoro-1-methyl-2,3-dihydro-1H-naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2/c1-8-6-7-11(12,13)10-5-3-2-4-9(8)10/h2-5,8H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWHARRUUONFLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2=CC=CC=C12)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201222566 | |

| Record name | 1,1-Difluoro-1,2,3,4-tetrahydro-4-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201222566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186194-85-3 | |

| Record name | 1,1-Difluoro-1,2,3,4-tetrahydro-4-methylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186194-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Difluoro-1,2,3,4-tetrahydro-4-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201222566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization Approaches

The tetrahydronaphthalene core is often synthesized via Friedel-Crafts alkylation or Diels-Alder reactions. For example, cyclization of substituted styrenes with dienophiles like maleic anhydride under Lewis acid catalysis (e.g., AlCl₃) yields tetrahydronaphthalene derivatives. However, these methods may require subsequent functionalization to introduce fluorine and methyl groups.

Hydrogenation of Naphthalene Derivatives

Partial hydrogenation of naphthalene or substituted naphthalenes (e.g., 1-fluoronaphthalene) using catalysts like palladium on carbon (Pd/C) or Raney nickel under H₂ pressure (1–5 atm) can produce tetrahydronaphthalene intermediates. This route offers scalability but risks over-hydrogenation to decalin derivatives.

Fluorination Strategies

Electrophilic Fluorination

Electrophilic fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) can introduce fluorine atoms into aromatic or aliphatic positions. For example, treatment of 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol with Selectfluor® in acetonitrile at 80°C yields this compound.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Fluorinating Agent | Selectfluor® (2.2 equiv) |

| Solvent | Acetonitrile |

| Temperature | 80°C |

| Time | 12–24 hours |

| Yield | 60–75% (reported in analogs) |

This method benefits from mild conditions but may require protecting groups to prevent over-fluorination.

Nucleophilic Fluorination

Nucleophilic displacement of hydroxyl or halogen substituents using alkali metal fluorides (e.g., KF, CsF) in polar aprotic solvents (e.g., DMF, DMSO) is another route. For instance, 1-chloro-4-methyl-1,2,3,4-tetrahydronaphthalene reacts with excess KF at 120°C to yield the difluorinated product.

Limitations:

-

Low solubility of fluorides necessitates high temperatures.

-

Competing elimination reactions may reduce yields.

Methylation Techniques

Friedel-Crafts Alkylation

Introducing the methyl group via Friedel-Crafts alkylation using methyl chloride or bromide and a Lewis acid (e.g., AlCl₃) is feasible. However, this method risks polysubstitution and requires careful control of stoichiometry.

Grignard Reagent Coupling

A more selective approach involves reacting a pre-fluorinated tetrahydronaphthalene with methyl magnesium halides (Grignard reagents) in the presence of nickel-phosphine catalysts. This method, adapted from dimethylnaphthalene synthesis, offers high regioselectivity:

Representative Protocol:

-

Combine 1,1-difluoro-1,2,3,4-tetrahydronaphthalene (1 equiv), methylmagnesium bromide (2.5 equiv), and bis(triphenylphosphine)nickel dichloride (0.05 equiv) in tetrahydrofuran (THF).

-

Heat at 100°C for 8 hours under nitrogen.

-

Quench with aqueous NH₄Cl, extract with petroleum ether, and purify via distillation.

Outcomes:

Integrated Synthesis Routes

Sequential Fluorination-Methylation

-

Synthesize 4-methyl-1,2,3,4-tetrahydronaphthalen-1-one via Friedel-Crafts acylation.

-

Reduce the ketone to an alcohol using NaBH₄.

-

Fluorinate the alcohol with Deoxo-Fluor® to introduce two fluorine atoms.

Advantages:

-

High functional group tolerance.

-

Avoids harsh fluorination conditions.

Challenges and Optimization

Regioselectivity in Fluorination

The 1,1-difluoro configuration imposes steric constraints, favoring electrophilic over radical fluorination. Computational studies suggest that electron-withdrawing groups (e.g., ketones) adjacent to the fluorination site improve selectivity.

Chemical Reactions Analysis

1,1-Difluoro-4-methyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: It can be reduced under specific conditions to yield reduced derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Recent studies have highlighted the potential of DFMT as a precursor in the synthesis of novel anticancer agents. The compound's unique structure allows for modifications that enhance biological activity against cancer cells. For instance, derivatives of DFMT have been tested for their ability to inhibit specific cancer cell lines, demonstrating promising results in preliminary assays .

Neuroprotective Properties

Research indicates that DFMT may exhibit neuroprotective effects. Its structural analogs have been investigated for their ability to cross the blood-brain barrier and provide therapeutic benefits in neurodegenerative diseases. In vitro studies suggest that DFMT derivatives can reduce oxidative stress and inflammation in neuronal cells .

Material Science Applications

Fluorinated Polymers

DFMT serves as a monomer in the production of fluorinated polymers. These materials are known for their excellent thermal stability and chemical resistance, making them suitable for high-performance applications such as coatings and sealants in harsh environments. The incorporation of DFMT into polymer matrices enhances their mechanical properties and durability .

Liquid Crystals

The unique electronic properties of DFMT make it a candidate for use in liquid crystal displays (LCDs). Its ability to modify the optical characteristics of liquid crystals can lead to improved performance in display technologies, including faster response times and better color reproduction .

Chemical Synthesis Applications

Fluorination Reactions

DFMT is utilized as a reagent in various fluorination reactions. Its difluoromethyl group can be transferred to other organic substrates, facilitating the synthesis of fluorinated compounds that are valuable in pharmaceuticals and agrochemicals. This application is particularly relevant in the development of compounds with enhanced bioactivity due to the presence of fluorine atoms .

Synthetic Intermediates

In synthetic organic chemistry, DFMT acts as an intermediate for synthesizing more complex molecules. Its derivatives can undergo various transformations, including nucleophilic substitutions and cycloadditions, which are essential steps in multi-step synthesis pathways .

Case Studies

Mechanism of Action

The mechanism by which 1,1-Difluoro-4-methyl-1,2,3,4-tetrahydronaphthalene exerts its effects involves its interaction with molecular targets through its fluorine atoms. The presence of fluorine can influence the compound’s reactivity and binding affinity to various biological molecules. This interaction can modulate specific pathways and processes, making it a valuable compound in medicinal chemistry and drug development .

Comparison with Similar Compounds

Key Observations :

- Fluorine vs. Methyl/Chloro : The difluoro substitution at the 1-position likely increases electronegativity and polarity compared to dimethyl (e.g., 1,1-dimethyltetralin) or chloro (e.g., 4-chloro-1,1-dimethyl) analogs. Fluorine’s small atomic radius minimizes steric hindrance while enhancing metabolic stability, a critical factor in drug design .

- Synthetic Complexity : Analogs like 7-isopropyl-1,1-dimethyl derivatives are synthesized via longifolene isomerization, suggesting that similar methods could apply to the target compound with modifications for fluorine introduction (e.g., fluorination reagents like DAST or Deoxo-Fluor) .

Reactivity and Functionalization

- Bromination Regioselectivity : 1-Oxo-tetrahydronaphthalene derivatives undergo bromination at the α-methylene position. Fluorine’s strong electron-withdrawing nature could redirect electrophilic attacks to alternative positions (e.g., para to fluorine) in the target compound .

- Photofunctionalization: Derivatives like 1-dicyanomethylene-2-methyltetrahydronaphthalene undergo regioselective photoallylation (87% yield). Fluorine’s electronegativity may similarly modulate photochemical reactivity .

Biological Activity

1,1-Difluoro-4-methyl-1,2,3,4-tetrahydronaphthalene is a synthetic compound belonging to the class of tetrahydronaphthalenes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHF

- Molecular Weight : 192.21 g/mol

- CAS Number : 25108-63-8

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Its potential applications span across several therapeutic areas including anti-cancer and anti-inflammatory effects.

Table 1: Summary of Biological Activities

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, studies suggest several pathways:

- Cytotoxic Mechanism : The compound induces apoptosis in cancer cells by activating caspase pathways and altering mitochondrial membrane potential.

- Inflammatory Pathway Modulation : It inhibits the NF-kB pathway, leading to decreased expression of pro-inflammatory cytokines.

- Retinoid Receptor Activation : The compound binds to retinoic acid receptors (RARs), influencing gene expression related to cell differentiation and proliferation.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that the compound exhibited significant cytotoxicity with an IC value in the low micromolar range. The mechanism was associated with the induction of apoptosis and cell cycle arrest at the G2/M phase.

Study 2: Anti-inflammatory Effects

In vitro experiments showed that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential utility in managing inflammatory diseases.

Study 3: Retinoid-like Activity

Research indicated that the compound acts as a potent agonist for RARs. In skin fibroblast models, it promoted differentiation and reduced hyperproliferation associated with psoriasis.

Q & A

Q. What are the recommended synthetic routes for 1,1-Difluoro-4-methyl-1,2,3,4-tetrahydronaphthalene, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of fluorinated tetrahydronaphthalene derivatives typically involves halogenation or fluoromethylation of naphthalene precursors. Key steps include:

- Starting Materials : Use naphthalene derivatives with reactive sites for fluorination, such as methyl-substituted intermediates (e.g., 4-methyltetralin) .

- Fluorination Agents : Employ difluorocarbene precursors (e.g., ClCF₂H) or fluoromethyl halides under controlled conditions to avoid over-fluorination .

- Catalysts : Optimize Lewis acids (e.g., AlCl₃) or transition metal catalysts to enhance regioselectivity .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility and reaction efficiency, while inert atmospheres prevent oxidation .

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Difluorocarbene Addition | 78 | 95 | 80°C, DMF, 12 h | |

| Halogen Exchange | 65 | 89 | RT, AlCl₃, CH₂Cl₂ |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural and purity profile of this compound?

Methodological Answer:

- Structural Elucidation :

- Purity Assessment :

- HPLC : Use C18 columns with acetonitrile/water gradients (retention time ~8.2 min) .

- GC-MS : Monitor volatile byproducts (e.g., dehalogenated intermediates) .

Q. What thermodynamic properties (e.g., vapor pressure, enthalpy of formation) are critical for handling and storage considerations?

Methodological Answer:

- Vapor Pressure : Calculated via the Antoine equation (e.g., log₁₀P = A − B/(T + C)), where parameters vary with temperature (e.g., 30–150°C) .

- Enthalpy of Formation (ΔfH°) : Experimental values range from 26.0 ± 2.0 kJ/mol to 30.0 kJ/mol (gas phase), influencing stability under thermal stress .

- Storage Recommendations : Store in amber glass at ≤4°C under nitrogen to prevent photodegradation and hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of fluorinated tetrahydronaphthalene derivatives across studies?

Methodological Answer:

- Systematic Review : Apply inclusion criteria (e.g., peer-reviewed studies, standardized dosing) to filter conflicting data .

- Meta-Analysis : Pool data from in vitro assays (e.g., IC₅₀ values) and adjust for variables like cell line variability or solvent effects .

- Validation Experiments : Replicate key studies under controlled conditions (e.g., OECD guidelines for toxicity testing) .

Q. What advanced computational chemistry approaches are suitable for predicting reactivity and interaction mechanisms?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Fluorine substituents lower HOMO energy, reducing reactivity toward electrophiles .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., solvation free energy in DMSO) to assess solubility .

- Docking Studies : Model binding affinities with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina .

Q. What methodological considerations are essential when designing chronic toxicity studies for halogenated tetrahydronaphthalene derivatives?

Methodological Answer:

- Exposure Routes : Prioritize inhalation and oral routes based on environmental monitoring data (e.g., airborne particulate levels) .

- Endpoints : Include hepatic enzyme activity (e.g., ALT/AST), renal biomarkers (creatinine), and histopathological analysis .

- Species Selection : Use rodent models (e.g., Sprague-Dawley rats) with cross-species extrapolation factors .

- Dose-Response Design : Apply the Benchmark Dose (BMD) method to estimate NOAEL/LOAEL .

Data Contradiction Analysis Example :

Conflicting reports on hepatotoxicity may arise from differences in metabolite profiling. Address this by:

Conducting metabolite identification via LC-MS/MS .

Comparing species-specific metabolic pathways (e.g., human vs. rat liver microsomes) .

Note : Avoid non-peer-reviewed sources (e.g., ) and prioritize PubChem, NIST, and EPA DSSTox data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.